

2,6-Dibromo-4-fluorobenzaldehyde molecular weight and formula

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Compound of Interest

Compound Name:	2,6-Dibromo-4-fluorobenzaldehyde
Cat. No.:	B1450969

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An In-Depth Technical Guide to **2,6-Dibromo-4-fluorobenzaldehyde** for Advanced Research and Development

Abstract

2,6-Dibromo-4-fluorobenzaldehyde is a key halogenated aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its distinct substitution pattern, featuring two ortho-bromine atoms and a para-fluorine atom relative to the aldehyde, provides a unique combination of reactivity and functionality. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its utility for professionals in drug discovery and materials science. We will delve into its molecular characteristics, reactivity profile, and essential safety protocols, providing a technical resource for its effective application in the laboratory.

Molecular Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its successful application in synthetic chemistry. These parameters dictate reaction stoichiometry, purification strategies, and storage conditions.

Molecular Formula and Weight

The elemental composition of **2,6-Dibromo-4-fluorobenzaldehyde** is defined by the following:

- Molecular Formula: C₇H₃Br₂FO [1][2]
- Molecular Weight (Molar Mass): 281.91 g/mol [2]

This information is the cornerstone for all quantitative experimental design, including molar calculations for reaction setups and yield determination.

Key Physicochemical Data

The physical and chemical properties of **2,6-Dibromo-4-fluorobenzaldehyde** are summarized in the table below. These data are essential for selecting appropriate solvents, predicting reaction kinetics, and establishing safe handling procedures.

Property	Value	Source(s)
CAS Number	938467-02-8	[1][3][4]
Appearance	Yellow solid	[1]
Melting Point	86.6-87.4 °C	[1]
Boiling Point	277.8 ± 35.0 °C (Predicted)	[1]
Density	2.047 ± 0.06 g/cm ³ (Predicted)	[1]
Purity	Typically ≥95%	[3]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C	[1][3]

Note: Predicted values are computationally derived and should be used as an estimate pending experimental verification.

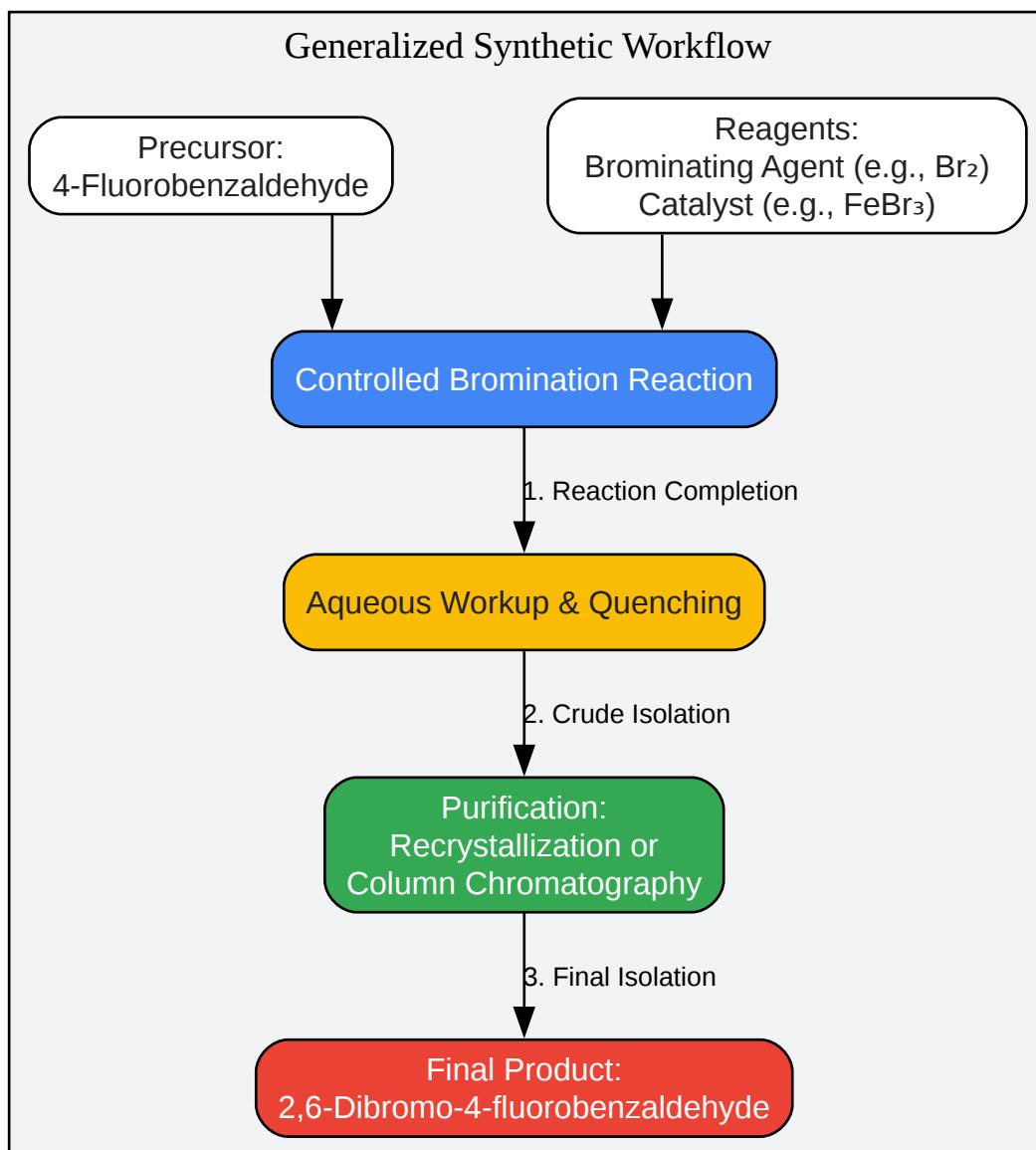
Synthesis and Reactivity Insights

Synthetic Strategy

The synthesis of **2,6-Dibromo-4-fluorobenzaldehyde**, while not detailed in the provided sources, can be logically inferred from standard aromatic chemistry principles. A plausible synthetic route involves the selective ortho-dibromination of 4-fluorobenzaldehyde. The fluorine atom is an ortho-, para- director; however, the aldehyde group is a meta-director and

deactivating. The synthesis therefore requires carefully chosen conditions to favor bromination at the positions ortho to the aldehyde, potentially involving a protective group strategy or specific Lewis acid catalysis to control regioselectivity.

The general workflow for such a synthesis is outlined below.



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Caption: A high-level workflow for the synthesis of **2,6-Dibromo-4-fluorobenzaldehyde**.

Reactivity Profile

The molecule's reactivity is governed by its functional groups:

- **Aldehyde Group:** This group is a versatile handle for transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into imines, oximes, and alkenes (via Wittig-type reactions).
- **Bromo Substituents:** The two bromine atoms are excellent leaving groups for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds at the 2 and 6 positions.
- **Fluoro Substituent:** The electron-withdrawing fluorine atom modulates the electronics of the aromatic ring and can enhance the metabolic stability and binding affinity of derivative compounds, a highly desirable trait in medicinal chemistry.

Applications in Research and Industry

2,6-Dibromo-4-fluorobenzaldehyde is a valuable building block used as an intermediate in the synthesis of more complex molecules.^[1] Its primary applications are in the development of:

- **Pharmaceuticals:** It serves as a starting material for synthesizing active pharmaceutical ingredients (APIs), particularly antibacterial drugs.^[1] The specific arrangement of halogens and the aldehyde functionality allows for the construction of novel scaffolds for drug candidates.
- **Agrochemicals:** It is utilized in the creation of new pesticides and herbicides.^[1]
- **Dyes and Pigments:** The aromatic core can be elaborated into various chromophores for use in dyes and pigments.^[1]

Safety, Handling, and Storage

Due to its toxicity, strict adherence to safety protocols is mandatory when handling **2,6-Dibromo-4-fluorobenzaldehyde**.

Hazard Identification

The compound is classified under GHS06 for acute toxicity.^[3] Key hazard statements include:

- H301: Toxic if swallowed.[3]
- H311: Toxic in contact with skin.[3]
- H331: Toxic if inhaled.[3]

The signal word for this chemical is "Danger".[3]

Recommended Handling Protocol

- Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.
- Personal Protective Equipment (PPE):
 - Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a face shield.
 - If there is a risk of significant dust generation, use appropriate respiratory protection.
- Procedures: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Ensure containers are kept tightly closed when not in use.

Storage Protocol

Store in a cool, dry, and well-ventilated area away from incompatible substances. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 2-8°C to maintain its stability and purity.[1][3]

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